N-Isopropyl L-Z-isoleucinamide
Description
Contextualization within the Landscape of Chiral Amide Derivatives and Their Synthetic Utility
Chiral amides are fundamental building blocks in organic synthesis, prized for their diverse biological activities and complex molecular architectures. researchgate.net Their synthesis and application are central to the development of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries as different enantiomers of a molecule can have vastly different biological effects. cdnsciencepub.com The asymmetric synthesis of these amides often employs chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be derived from readily available natural products like amino acids. researchgate.net
The synthesis of chiral amides has seen significant advancements, with a focus on developing racemization-free coupling reagents to maintain the stereochemical integrity of the starting materials. researchgate.net N-Isopropyl L-Z-isoleucinamide fits within this context as a derivative of the amino acid L-isoleucine, where the amine is protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid is converted to an N-isopropylamide. The presence of the chiral L-isoleucine backbone makes it a valuable scaffold for investigating stereoselective reactions.
A general synthetic approach to this compound would involve the reaction of N-benzyloxycarbonyl-L-isoleucine with isopropylamine (B41738) in the presence of a coupling agent. A similar, well-documented synthesis is that of N-(N-benzyloxycarbonyl-L-phenylalanyl)-L-isoleucine methyl ester, which involves the coupling of N-Cbz-L-phenylalanine and L-isoleucine methyl ester hydrochloride. prepchem.com This parallel synthesis underscores a common strategy for forming peptide bonds and related amide linkages.
Table 1: Comparison of Chiral Amide Synthesis Strategies
| Strategy | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct the stereochemical course of a reaction. The auxiliary is removed after the desired transformation. | Reusable auxiliary, predictable stereochemical outcome. |
| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | High efficiency, atom economy. |
| Chiral Pool Synthesis | A readily available enantiomerically pure natural product is used as a starting material and is elaborated into the desired target molecule. | Utilizes naturally occurring chirality. |
Significance of the L-Isoleucine Moiety and its Stereochemical Implications in Amide-Based Scaffolds
L-isoleucine is a unique proteinogenic amino acid because it possesses two stereogenic centers, at the α-carbon (Cα) and the β-carbon (Cβ). This results in four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The presence of these two chiral centers has profound stereochemical implications when L-isoleucine is incorporated into amide-based scaffolds like this compound.
The defined stereochemistry of the L-isoleucine moiety can be exploited to induce asymmetry in chemical reactions. Amides derived from amino acids can act as chiral auxiliaries, directing the approach of a reactant to one face of a molecule over the other. researchgate.netnih.gov The steric bulk of the sec-butyl side chain of isoleucine, in a fixed orientation due to the amide bond, plays a crucial role in this stereochemical control.
Epimerization at the α-center of isoleucine can occur under certain reaction conditions, leading to the formation of D-allo-isoleucine derivatives. This is a critical consideration in syntheses involving isoleucine, as it can affect the stereochemical purity of the final product. The stereochemical outcome of reactions involving isoleucine derivatives can often be distinguished using techniques like NMR spectroscopy, where the chemical shifts of protons attached to the stereocenters can be indicative of the specific diastereomer formed.
Table 2: Stereoisomers of Isoleucine
| Stereoisomer | Cα Configuration | Cβ Configuration |
| L-Isoleucine | S | R |
| D-Isoleucine | R | S |
| L-Alloisoleucine | S | S |
| D-Alloisoleucine | R | R |
Overview of Current Academic Research Trajectories for this compound and Related Chiral Amide Structures
While specific research focused solely on this compound is not extensively documented, the research trajectories for closely related chiral amide structures provide a clear indication of its potential areas of investigation. These can be broadly categorized into asymmetric synthesis, medicinal chemistry, and materials science.
In the realm of asymmetric synthesis , N-protected isoleucine amides are explored as chiral ligands and auxiliaries. The fixed conformation of the amide bond and the stereogenic centers of the isoleucine backbone can create a chiral environment that influences the stereochemical outcome of reactions such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. cdnsciencepub.com The development of new synthetic methods that utilize such chiral scaffolds to achieve high levels of stereoselectivity remains a vibrant area of research. masterorganicchemistry.com
In medicinal chemistry , dipeptides and amino acid amides are of significant interest due to their potential biological activity. For instance, L-isoleucine derived amide-hydrazide compounds have been evaluated as potential agricultural fungicides. The exploration of this compound and similar molecules as intermediates for the synthesis of more complex, biologically active compounds is a plausible research direction.
In the field of materials science , chiral molecules are being investigated for the development of novel materials with unique optical and electronic properties. The self-assembly of chiral amides can lead to the formation of ordered supramolecular structures, which could have applications in areas such as chiral recognition and separation.
Future research on this compound is likely to focus on its application as a chiral auxiliary or ligand in novel asymmetric transformations. Furthermore, its potential as a building block for peptidomimetics and other biologically active molecules will likely be an area of continued interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOSUHDCGODBA-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N Isopropyl L Z Isoleucinamide As a Stereocontrol Element in Asymmetric Organic Synthesis
Mechanistic Investigations into Diastereoselective Induction by Chiral Amides
The stereodirecting influence of chiral amides in asymmetric synthesis is a well-established principle, generally understood to arise from steric and electronic effects that create a facial bias on a prochiral center. The conformation of the chiral auxiliary attached to the reacting molecule often dictates the trajectory of the incoming reagent, leading to high levels of diastereoselectivity.
Enolate Alkylation Reactions Mediated by N-Isopropyl L-Z-Isoleucinamide or its Analogs
In the context of enolate alkylation, chiral auxiliaries derived from amino acids are designed to control the formation of new stereocenters alpha to a carbonyl group. The general mechanism involves the deprotonation of an N-acyl derivative to form a stereochemically defined enolate. The chiral auxiliary, through its steric bulk and potential for chelation with the metal counterion of the base, directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate. While specific studies detailing the use of N-Isopropyl L-Isoleucinamide are not prominent, analogous systems, such as those based on valine or phenylalanine, have demonstrated high diastereoselectivity in such reactions. The stereochemical outcome is often rationalized by considering the conformational rigidity of the metal-chelated enolate intermediate.
Stereoselective Aldol (B89426) Additions and Their Synthetic Applications
Stereoselective aldol additions are powerful carbon-carbon bond-forming reactions that can generate two new stereocenters simultaneously. Chiral auxiliaries play a crucial role in controlling the relative and absolute stereochemistry of the resulting β-hydroxy carbonyl compounds. The mechanism typically involves the formation of a Z-enolate, which then reacts with an aldehyde via a closed, chair-like transition state, often referred to as the Zimmerman-Traxler model. The substituents on the chiral auxiliary sterically control the facial selectivity of the aldehyde's approach and the conformation of the transition state. Although detailed reports on N-Isopropyl L-Isoleucinamide in this context are not readily found, the principles established with other amino acid-derived auxiliaries would be expected to apply.
Diastereodifferentiating Cycloaddition Reactions (e.g., Diels-Alder)
Chiral auxiliaries have been successfully employed to induce diastereoselectivity in cycloaddition reactions, most notably the Diels-Alder reaction. By attaching the chiral auxiliary to the dienophile, the facial selectivity of the diene's approach is controlled. The steric hindrance imposed by the auxiliary blocks one face of the dienophile, forcing the diene to add to the opposite face. The efficiency of this stereocontrol depends on the conformational rigidity of the dienophile-auxiliary construct. While there is a wealth of information on various chiral auxiliaries in Diels-Alder reactions, specific examples utilizing N-Isopropyl L-Isoleucinamide are not well-documented in the literature.
Other Chiral Auxiliary-Mediated Transformations in Organic Synthesis
Beyond alkylations, aldol additions, and cycloadditions, chiral auxiliaries derived from amino acids have been applied to a wide range of other asymmetric transformations. These include conjugate additions, hydrogenations, and aminations. The underlying principle remains the same: the chiral auxiliary creates a diastereomeric transition state that favors the formation of one stereoisomer. The specific structural features of the auxiliary, such as the size and orientation of its substituents, are critical for achieving high levels of stereocontrol.
Scope and Limitations of Diastereoselectivity in this compound-Mediated Reactions
Without specific experimental data for N-Isopropyl L-Isoleucinamide, a detailed discussion of its scope and limitations is speculative. However, based on general principles for amino acid-derived chiral auxiliaries, one could anticipate that the diastereoselectivity would be influenced by factors such as the nature of the substrate, the electrophile or reaction partner, the reaction conditions (temperature, solvent, base, or Lewis acid used), and the specific conformation of the chiral auxiliary. The presence of the two chiral centers in the isoleucine backbone (the α-carbon and β-carbon) could potentially offer unique stereocontrol compared to auxiliaries derived from amino acids with a single stereocenter. Limitations might arise from difficulties in achieving high diastereoselectivity with certain substrates or from challenges in the cleavage of the auxiliary.
Strategies for Chiral Auxiliary Cleavage and Recyclability in Asymmetric Synthesis
A critical aspect of using a chiral auxiliary is its efficient removal from the product and its potential for recovery and reuse. For amide-based auxiliaries, several cleavage methods are commonly employed. These include:
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond to yield the carboxylic acid product and the free amine of the auxiliary. The conditions need to be carefully chosen to avoid racemization of the desired product.
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride can reduce the amide to an alcohol, releasing the auxiliary.
Transamidation/Esterification: Reaction with other amines or alcohols, sometimes under catalytic conditions, can replace the chiral auxiliary with a different functional group.
The recyclability of the chiral auxiliary is a key consideration for the economic and environmental sustainability of a synthetic route. After cleavage, the auxiliary is typically recovered through extraction or chromatography and can be reused in subsequent reactions.
Advanced Applications of N Isopropyl L Z Isoleucinamide in Synthetic Design and Molecular Systems
Role as a Chiral Building Block for the Construction of Complex Enantiopure Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. N-Isopropyl L-Z-isoleucinamide serves as an excellent chiral building block for this purpose. buchler-gmbh.com Its inherent chirality, originating from the L-isoleucine backbone, can be transferred to new, more complex molecules. ub.eduresearchgate.net The use of such "chiral pool" synthesis, starting from readily available, enantiopure natural compounds like amino acids, is an efficient strategy for creating stereochemically defined products. buchler-gmbh.comub.edu
The synthesis of complex molecules often involves sequential, highly diastereoselective reactions where the stereochemistry of the starting material directs the formation of new stereocenters. chemrxiv.org The N-isopropylamide group can influence the steric environment during these reactions, further guiding the stereochemical outcome. This level of control is crucial for accessing synthetic materials with specific properties that can even surpass those of natural polymers. chemrxiv.org
Table 1: Examples of Complex Molecules from Chiral Building Blocks
| Class of Molecule | Chiral Precursor Type | Significance |
|---|---|---|
| Alkaloids | Amino Acids | Used in the synthesis of various indole (B1671886) and benzomorphan (B1203429) alkaloids. researchgate.net |
| Macrocyclic Peptides | Protected Amino Acids | Form the basis of certain antiviral and anticancer agents. google.comgoogle.com |
| Enantiopure Oligomers | Chiral Vinyl Monomers | Create materials with tailored physical and optical properties. chemrxiv.org |
Precursor in the Synthesis of Optically Active Amino Acid Derivatives and Peptidomimetics
This compound is a valuable precursor for creating a wide array of optically active amino acid derivatives and peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. nih.gov The synthesis of these molecules is a key strategy in drug discovery. nih.gov
The amide bond in this compound can be a starting point for further modifications. For instance, it can be incorporated into larger peptide chains using solid-phase peptide synthesis (SPPS) techniques. nih.govescholarship.org The N-isopropyl group can confer specific conformational preferences and increase resistance to enzymatic degradation compared to simple peptides. Modifications of the peptide backbone, such as N-alkylation or the introduction of non-canonical amino acids, are established methods for creating peptidomimetics with enhanced properties. nih.gov The synthesis can involve coupling activated L-isoleucine with isopropylamine (B41738) to form the fundamental amide structure. evitachem.com
Table 2: Types of Peptidomimetics and Synthetic Strategies
| Peptidomimetic Type | Synthetic Strategy | Desired Outcome |
|---|---|---|
| Fused Heterocycles | Tandem N-acyliminium ion cyclization | Introduction of conformational constraints into a peptide backbone. conicet.gov.ar |
| N-Alkylated Peptides | Substitution of backbone amide hydrogens | Increased proteolytic stability and membrane permeability. nih.gov |
| Aza-peptides | Replacement of α-carbon with nitrogen | Introduction of unique conformational biases. mdpi.com |
Exploration within Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic forces, and π-π stacking. wikipedia.org The structural features of this compound make it an intriguing candidate for the design of self-assembling systems and components for molecular recognition.
Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The effectiveness of this binding depends on the complementarity of size, shape, and chemical properties between the host and guest. Molecules like this compound can act as guests, with the isopropyl and isobutyl side chains providing hydrophobic interactions and the amide group offering sites for hydrogen bonding. nih.gov These interactions are crucial for binding within the hydrophobic cavities of hosts like cyclodextrins or calixarenes. nih.gov The study of these non-covalent interactions is essential for understanding biological processes and designing new drug delivery systems. wikipedia.orgnih.gov
Self-assembly is the spontaneous organization of molecules into ordered structures. wikipedia.org Peptides and their derivatives are well-known for their ability to self-assemble into higher-order architectures like nanotubes, nanofibers, and β-sheets. nih.govrsc.org The amide backbone of this compound can participate in the extensive hydrogen-bonding networks that drive these assembly processes. The chiral centers of the isoleucine unit can impart a helical twist to the resulting supramolecular polymers, leading to the formation of chiral nanostructures. nih.gov Such self-assembling systems have potential applications in biomaterials, tissue engineering, and functional coatings. rsc.org
The design of synthetic systems capable of molecular recognition relies on creating specific and directional non-covalent interactions. For a system based on this compound, the key design principles would involve:
Hydrogen Bonding: The N-H and C=O groups of the amide bond are primary sites for forming directional hydrogen bonds, which are fundamental to the recognition of other molecules, including complementary peptides or nucleic acids. wikipedia.org
Hydrophobic Interactions: The isopropyl and isobutyl groups provide nonpolar surfaces that can interact favorably with other hydrophobic moieties, driving the association in aqueous environments. nih.gov
Chiral Recognition: The defined stereochemistry of the L-isoleucine core allows for enantioselective recognition, where the system preferentially binds to one enantiomer of another chiral molecule.
Potential in the Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product, is a powerful tool in chemical synthesis. Chiral ligands are essential components of these catalysts, as they create the chiral environment necessary for stereoselective transformations. rsc.orgrsc.org
Amino acids and their derivatives are frequently used as precursors for chiral ligands because they are readily available and possess a versatile scaffold for modification. rsc.org The nitrogen and oxygen atoms of the amide group in this compound can act as coordination sites for a variety of metal ions. rsc.org When complexed with a metal, the chiral isoleucine backbone imposes a specific three-dimensional arrangement, which can effectively control the approach of substrates to the catalytic center, leading to high enantioselectivity in reactions such as hydrogenations, allylic alkylations, and C-H functionalizations. beilstein-journals.orgnih.gov
Table 3: Asymmetric Reactions Catalyzed by Amino Acid-Derived Chiral Ligands
| Reaction Type | Metal | Role of Ligand |
|---|---|---|
| Allylic Amination | Palladium (Pd) | Controls enantioselectivity by creating a chiral pocket around the metal center. beilstein-journals.org |
| C-H Annulation | Ruthenium (Ru) | A C-N axially chiral carboxylic acid ligand derived from amino acids directs the stereochemical outcome. nih.gov |
| Addition of Diethylzinc to Aldehydes | Zinc (Zn) | Forms a chiral complex that facilitates the enantioselective addition of the alkyl group. mdpi.com |
Spectroscopic and Structural Characterization of N Isopropyl L Z Isoleucinamide Derivatives in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For N-isopropyl L-Z-isoleucinamide derivatives, advanced NMR methods provide invaluable insights into their conformational dynamics and stereochemical integrity.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish the spin systems of the isoleucine and isopropyl moieties, confirming the covalent framework of the molecule. Of particular importance for conformational analysis are Nuclear Overhauser Effect (NOE) experiments, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space correlations between protons that are in close proximity, typically less than 5 Å apart. By analyzing the pattern and intensity of NOE cross-peaks, researchers can deduce the preferred solution-state conformation of the molecule. For instance, specific NOEs between the isopropyl protons and protons on the isoleucine side chain can define the rotational state (rotamer) around the amide bond.
Interactive Table 1: Representative ¹H NMR Data for a Hypothetical this compound Derivative in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOE Correlations |
| NH (amide) | 6.5 - 7.5 | d | 7.0 - 9.0 | Cα-H, Isopropyl CH |
| Cα-H | 4.0 - 4.5 | m | - | NH, Cβ-H, Side Chain |
| Cβ-H | 1.8 - 2.2 | m | - | Cα-H, Cγ-H₂, Cγ-CH₃ |
| Isopropyl CH | 3.8 - 4.2 | sept | 6.5 - 7.0 | NH, Isopropyl CH₃ |
| Isopropyl CH₃ | 1.0 - 1.3 | d | 6.5 - 7.0 | Isopropyl CH |
| Isoleucine Cγ-H₂ | 1.1 - 1.6 | m | - | Cβ-H, Cδ-CH₃ |
| Isoleucine Cγ-CH₃ | 0.8 - 1.0 | d | 6.5 - 7.5 | Cβ-H |
| Isoleucine Cδ-CH₃ | 0.8 - 1.0 | t | 7.0 - 7.5 | Cγ-H₂ |
| Z-group CH₂ | 5.0 - 5.2 | s | - | Aromatic Protons |
| Z-group Aromatic | 7.2 - 7.4 | m | - | Z-group CH₂ |
Note: This data is illustrative and representative of a typical N-acylated amino acid amide.
X-ray Crystallography for Elucidating Absolute Stereochemistry and Solid-State Interactions
X-ray crystallography provides the most definitive and high-resolution structural information for crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an this compound derivative, a detailed three-dimensional map of electron density can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule.
Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of all stereogenic centers, confirming the L-configuration of the isoleucine residue and the stereochemistry of the β-carbon. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is sensitive to the chirality of the crystal structure. The resulting solid-state conformation reveals the preferred intramolecular hydrogen bonding patterns and the specific packing arrangement of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and potential π-π stacking from the benzyloxycarbonyl groups. nih.govnih.gov
Interactive Table 2: Representative Crystallographic Data for an N-Acyl Isoleucinamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 105.2 |
| Volume (ų) | 1250 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.15 |
| R-factor | < 0.05 |
Note: This data is hypothetical and represents typical values for a small organic molecule.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Solution-State Conformation and Optical Purity Assessment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to the chiral nature of molecules and are instrumental in assessing both optical purity and solution-state conformation. ntu.edu.sglibretexts.orgrsc.orgnih.govcas.cz
Circular Dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly dependent on the spatial arrangement of chromophores within the molecule. For this compound derivatives, the amide and benzyloxycarbonyl groups act as key chromophores. The sign and magnitude of the Cotton effects in the CD spectrum can provide qualitative information about the secondary structure and folding preferences in solution. For instance, characteristic CD signals can indicate the presence of specific turn structures or extended conformations. nih.govphotophysics.comelte.hu Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for assessing optical purity. nih.gov
Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. arxiv.orglibretexts.orgresearchgate.net The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also highly sensitive to the stereochemistry and conformation of the molecule. While less commonly used than CD for conformational analysis of small molecules today, ORD remains a powerful technique for determining absolute configuration and for studying conformational changes.
Interactive Table 3: Representative Chiroptical Data for an N-Isopropyl L-Isoleucinamide Derivative
| Technique | Wavelength (nm) | Signal | Interpretation |
| Circular Dichroism | ~220 | Negative Molar Ellipticity | Contribution from amide n→π* transition, sensitive to conformation |
| Circular Dichroism | ~200 | Positive Molar Ellipticity | Contribution from amide π→π* transition |
| Optical Rotatory Dispersion | 589 (Na D-line) | Positive Specific Rotation | Confirms net chirality |
Note: The signs and magnitudes are illustrative and depend on the specific derivative and solvent.
Application of Spectroscopic Probes for Investigating Non-Covalent Interactions in Supramolecular Assemblies
The formation of larger, ordered structures through non-covalent interactions is a hallmark of supramolecular chemistry. fortunejournals.com this compound derivatives, with their hydrogen bond donors (amide N-H) and acceptors (amide and carbamate (B1207046) carbonyls), as well as hydrophobic and aromatic groups, are well-suited to participate in self-assembly processes. Spectroscopic techniques can be employed as probes to investigate these non-covalent interactions.
Changes in the NMR chemical shifts, particularly of the amide protons, upon variation of concentration or solvent can indicate the formation of intermolecular hydrogen bonds. The appearance of new, downfield-shifted signals is often characteristic of hydrogen bond formation in a supramolecular assembly. mdpi.com
Chiroptical methods are also powerful for studying supramolecular chirality. If the self-assembly process leads to the formation of a chiral supramolecular structure, this can induce a significant change in the CD spectrum, often with the appearance of new signals or a dramatic amplification of existing ones. This phenomenon, known as supramolecular chirality, provides evidence for the formation of ordered aggregates in solution. nih.govnih.gov
Fluorescence spectroscopy can also be utilized if a fluorescent probe is incorporated into the system or if the inherent fluorescence of the benzyloxycarbonyl group is monitored. Changes in the fluorescence intensity, wavelength of maximum emission, or fluorescence lifetime can signal changes in the local environment of the probe upon aggregation, providing insights into the self-assembly process. nih.govcsic.esresearchgate.net
Computational and Theoretical Chemistry Investigations of N Isopropyl L Z Isoleucinamide
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Transition States
Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and other high-level ab initio methods, are fundamental to understanding the intrinsic properties of N-Isopropyl L-isoleucinamide. nih.govchimicatechnoacta.ru These methods solve approximations of the Schrödinger equation to provide detailed information about the electron distribution and energy of the molecule. nih.gov
The electronic structure of N-Isopropyl L-isoleucinamide would be elucidated by calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap generally suggests higher reactivity. Reactivity descriptors, such as electrophilicity and nucleophilicity indices, can be derived from these calculations to predict how the molecule might interact with other chemical species. rsc.org
Furthermore, quantum chemical calculations are invaluable for mapping reaction pathways. By locating and characterizing the transition state structures for potential reactions involving N-Isopropyl L-isoleucinamide, such as hydrolysis or derivatization, the activation energies and reaction rates can be estimated. numberanalytics.com This is crucial for understanding its stability and potential chemical transformations.
Table 1: Hypothetical Quantum Chemical Properties of N-Isopropyl L-isoleucinamide
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(carbonyl): +0.45, O(carbonyl): -0.55, N(amide): -0.35 | Provides insight into the partial charges on individual atoms, indicating sites for nucleophilic or electrophilic attack. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific calculations.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Flexibility
Due to the presence of several single bonds, N-Isopropyl L-isoleucinamide can adopt a multitude of conformations. Molecular modeling and, in particular, molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape and flexibility of this molecule. explorationpub.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its behavior. researchgate.net
Table 2: Illustrative Conformational Analysis Data for N-Isopropyl L-isoleucinamide
| Dihedral Angle | Low-Energy Conformer 1 | Low-Energy Conformer 2 | Significance |
| O=C-N-Cα (ω) | ~180° (trans) | ~0° (cis) | The amide bond is typically planar, with the trans conformation being significantly more stable for non-proline residues. |
| N-Cα-Cβ-Cγ1 (χ1) | -60° | 180° | Defines the orientation of the sec-butyl side chain, which is crucial for its interactions. |
| Cα-C-N-C(isopropyl) | 175° | -170° | Describes the orientation of the N-isopropyl group relative to the backbone. |
Note: The values in this table are hypothetical and for illustrative purposes. A full conformational analysis would reveal a wider range of possible conformers.
Prediction of Stereochemical Outcomes in Asymmetric Reactions through Computational Methods
The stereochemistry of N-Isopropyl L-isoleucinamide, with its two chiral centers (the α-carbon and the β-carbon of the isoleucine residue), makes it an interesting subject for computational studies of stereoselectivity. Computational methods can be employed to predict the diastereoselectivity of reactions involving this molecule or in its synthesis. numberanalytics.comnumberanalytics.com
By modeling the transition states of reactions that form or involve N-Isopropyl L-isoleucinamide, the energy difference between the diastereomeric transition states can be calculated. numberanalytics.com According to transition state theory, the lower energy transition state will lead to the major product. This approach is particularly useful in understanding the role of chiral catalysts or auxiliaries in directing the stereochemical outcome of a reaction. numberanalytics.comnih.gov For instance, if N-Isopropyl L-isoleucinamide were to be used as a chiral auxiliary, computational modeling could predict the facial selectivity of an approaching electrophile. fu-berlin.de
Theoretical Analysis of Intermolecular and Non-Covalent Interactions in Supramolecular Contexts
The amide and isopropyl groups of N-Isopropyl L-isoleucinamide provide sites for various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions are fundamental to its behavior in condensed phases and its potential to form larger assemblies in supramolecular chemistry. acs.org
Theoretical analysis can quantify the strength and geometry of these interactions. For example, in a dimer of N-Isopropyl L-isoleucinamide, calculations could determine the optimal hydrogen bonding network between the amide N-H donors and carbonyl C=O acceptors. The study of such interactions is also critical in understanding how this molecule might bind to a biological target, such as an enzyme or receptor. nih.gov Computational techniques like molecular docking and more rigorous free energy calculations can predict the preferred binding mode and affinity of N-Isopropyl L-isoleucinamide within a protein binding site. explorationpub.comresearchgate.net
Emerging Research Directions and Future Challenges for N Isopropyl L Z Isoleucinamide
Expansion of Asymmetric Synthetic Utility to Novel Reaction Classes and Substrates
The primary application of N-isopropyl L-isoleucinamide and its derivatives lies in the field of asymmetric synthesis, where the inherent chirality of the molecule is used to control the stereochemical outcome of chemical reactions. nih.govnih.gov While its use as a chiral auxiliary or ligand is established in certain transformations, significant opportunities exist for expanding its utility to a broader range of reaction classes and substrates.
Future research will likely focus on employing N-isopropyl L-isoleucinamide-based catalysts and auxiliaries in novel asymmetric transformations. This includes their application in C-H functionalization reactions, which allow for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. researchgate.net Furthermore, their potential in photocatalyzed and electrocatalyzed asymmetric reactions represents a frontier in green and sustainable chemistry. The development of robust N-isopropyl L-isoleucinamide-derived ligands for transition metal catalysis could enable challenging cross-coupling reactions to produce enantiomerically pure pharmaceuticals and agrochemicals. caltech.edu
A key challenge in this area is the rational design of catalysts and auxiliaries that are effective for a wide variety of substrates. The substrate scope of current methods is often limited, and significant effort is required to tailor the chiral ligand for each new reaction class. Overcoming this limitation will necessitate a deeper understanding of the non-covalent interactions that govern chiral recognition and induction.
Table 1: Examples of Asymmetric Reactions and Potential Substrates for N-Isopropyl L-Isoleucinamide-Based Systems
| Reaction Class | Potential Substrates | Desired Outcome |
| Asymmetric Aldol (B89426) Reactions | Aromatic and aliphatic aldehydes, ketones | High diastereoselectivity and enantioselectivity |
| Asymmetric Diels-Alder Reactions | Dienes and dienophiles with varying electronic properties | Control of endo/exo selectivity and facial selectivity |
| Asymmetric Michael Additions | α,β-Unsaturated carbonyl compounds, nitroalkenes | Formation of enantioenriched 1,5-dicarbonyl compounds |
| Asymmetric Hydrogenations | Prochiral olefins and ketones | Access to chiral alkanes and alcohols |
Design and Synthesis of Advanced N-Isopropyl L-Isoleucinamide-Based Functional Supramolecular Materials
The ability of N-isopropyl L-isoleucinamide to form well-defined hydrogen-bonded networks makes it an attractive building block for the construction of functional supramolecular materials. These materials, formed through the self-assembly of individual molecules, can exhibit unique properties and functions that are not present in the constituent components.
Emerging research is directed towards the design and synthesis of novel supramolecular polymers, gels, and liquid crystals based on N-isopropyl L-isoleucinamide. By modifying the molecular structure, for instance by introducing photoresponsive or redox-active moieties, it is possible to create "smart" materials that respond to external stimuli. Such materials could find applications in areas such as drug delivery, tissue engineering, and molecular sensing.
A significant challenge lies in achieving precise control over the self-assembly process to generate materials with desired morphologies and properties. The subtle interplay of non-covalent interactions, including hydrogen bonding, van der Waals forces, and solvophobic effects, makes predicting and controlling the final supramolecular architecture a complex task. Advanced characterization techniques, coupled with computational modeling, will be crucial for advancing this field.
Integration into Continuous Flow Synthesis and Automated Platforms for Efficient Production
The transition from traditional batch manufacturing to continuous flow synthesis offers numerous advantages, including improved safety, higher efficiency, and greater scalability. nih.govrsc.orgresearchgate.net The integration of N-isopropyl L-isoleucinamide and its derivatives into continuous flow processes is a key area of future research, aimed at enabling the efficient and cost-effective production of chiral molecules. mit.edunih.gov
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities in asymmetric transformations. nih.gov Furthermore, the use of immobilized catalysts or auxiliaries based on N-isopropyl L-isoleucinamide in packed-bed reactors can facilitate catalyst recycling and product purification, further enhancing the sustainability of the process. nih.gov The development of automated platforms that integrate reaction, separation, and analysis will be instrumental in accelerating the discovery and optimization of new synthetic methodologies.
The primary challenges in this domain include the development of robust and long-lasting immobilized catalysts that can withstand the conditions of continuous operation. The clogging of reactors and the leaching of the active species are common issues that need to be addressed. Moreover, the seamless integration of multiple reaction steps in a continuous sequence, often referred to as multistep flow synthesis, requires careful planning and optimization to ensure compatibility between different reaction conditions and solvents. rsc.orgmit.edu
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Asymmetric Reactions
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat and Mass Transfer | Often limited, leading to temperature gradients and mixing issues. | Excellent, due to high surface-area-to-volume ratios. researchgate.net |
| Safety | Handling of large quantities of hazardous reagents poses risks. | Smaller reactor volumes and better temperature control enhance safety. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward by running the process for a longer duration. |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. nih.gov |
| Automation | Can be automated, but often with complex robotic systems. | Readily amenable to automation and integration of in-line analysis. |
Fundamental Understanding of Chiral Induction Mechanisms and Structure-Activity Relationships at the Molecular Level
A deeper, fundamental understanding of how N-isopropyl L-isoleucinamide and its derivatives induce chirality is paramount for the rational design of more effective catalysts and auxiliaries. nih.gov This requires a detailed investigation of the transition state structures of the catalyzed reactions and the non-covalent interactions that dictate stereoselectivity.
Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, can provide valuable insights into the structure of catalyst-substrate complexes. nih.gov Computational methods, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, are powerful tools for elucidating reaction mechanisms and predicting the stereochemical outcome of reactions. By combining experimental and computational approaches, researchers can develop robust models that correlate the structure of the chiral ligand with its catalytic activity and selectivity.
The key challenge in this area is the complexity of the systems under investigation. The subtle balance of steric and electronic effects, as well as the influence of the solvent and other reaction components, makes the accurate modeling of chiral induction a formidable task. Despite these challenges, progress in this area is essential for moving beyond a trial-and-error approach to catalyst development and towards the de novo design of highly efficient and selective asymmetric catalysts.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and stereochemical configuration of N-Isopropyl L-Z-isoleucinamide?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to assess enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the isopropyl and amide moieties. Circular dichroism (CD) spectroscopy can resolve stereochemical ambiguities in the L-Z configuration. For crystalline samples, X-ray crystallography provides definitive stereochemical evidence .
Q. What synthetic routes are documented for preparing this compound with high enantiomeric excess?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-protected L-isoleucine and isopropylamine coupling agents (e.g., HATU/DIC) is a standard approach. Post-synthesis purification via reverse-phase HPLC or chiral chromatography ensures enantiomeric excess >98%. Alternative routes include solution-phase coupling under inert atmospheres to minimize racemization .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Monitor hydrolytic stability via pH-dependent kinetic studies (pH 2–10) with LC-MS quantification of degradation products .
Advanced Research Questions
Q. How should researchers design temperature-dependent studies for this compound, given potential lower critical solution temperature (LCST) behavior observed in structurally related amides?
- Methodological Answer : Adapt methodologies from poly(N-isopropyl acrylamide) (PNIPAm) LCST studies . Use dynamic light scattering (DLS) to monitor aggregation thresholds and turbidimetry to determine phase transition temperatures. Control variables such as ionic strength and solvent composition, as these significantly influence LCST behavior in amide derivatives.
Q. What statistical approaches are optimal for resolving contradictions in reported biological activity data across studies?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify confounding variables (e.g., solvent choice, assay temperature). For meta-analysis, use random-effects models to account for inter-study variability. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
Q. How can researchers optimize experimental protocols for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. For cellular studies, use fluorescence-based probes (e.g., BODIPY-labeled analogs) to track subcellular localization. Include negative controls with stereoisomers (e.g., D-E configuration) to confirm specificity .
Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progress. Optimize crystallization conditions (e.g., solvent anti-solvent ratios) using design of experiments (DoE) approaches. Characterize intermediates via mass spectrometry to identify critical quality attributes (CQAs) .
Data Interpretation and Experimental Design
Q. What experimental controls are essential for distinguishing between specific and non-specific interactions in binding studies?
- Methodological Answer : Include (1) competitive inhibition assays with excess unmodified L-isoleucine, (2) temperature-denatured protein controls, and (3) scrambled peptide sequences. Use label-free techniques (e.g., microscale thermophoresis, MST) to avoid fluorescence-based artifacts .
Q. How can researchers address discrepancies between computational predictions and empirical data for this compound's conformational dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
